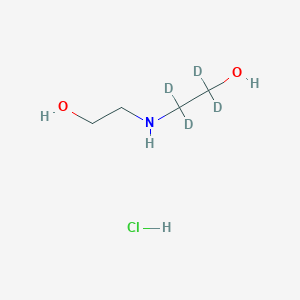
Bis(2-hydroxyethyl)-1,1,2,2-D4-amine
Descripción general
Descripción
Bis(2-hydroxyethyl) terephthalate is an organic compound and the ester of ethylene glycol and terephthalic acid . It belongs to the class of monomers known as diols or glycols and is widely used to synthesize unsaturated polyester resins, polyethylene terephthalate (PET), and new biocompatible polymer systems .
Synthesis Analysis
The depolymerization process of PET by glycolysis into Bis(2-hydroxyethyl) terephthalate (BHET) monomer has been optimized in terms of reaction temperature and time, by carrying out the process under pressure to be faster for reducing the energy required .
Molecular Structure Analysis
The crystal structure of the nitrate salt of N, N ′-bis (2-hydroxyethyl)-ethane-1,2-diamine (BHEEN), and its complex with Zn (II) and Cd (II) are reported .
Chemical Reactions Analysis
Chemical recycling of PET was carried out by aminolysis using ethanolamine and converted into bis (2-hydroxyethyl) terephthalamide (BHETA) . Also, the transesterification of bis 2-hydroxyethyl terephthalate (BHET) into bis 4-hydroxybutyl terephthalate (BHBT) using 1, 4-butanediol (BDO) as a solvent in a typical batch reactor at various temperatures has been studied .
Physical And Chemical Properties Analysis
The physical and chemical properties of Bis(2-hydroxyethyl) terephthalate include a molecular weight of 254.24, and it appears as a solid form .
Aplicaciones Científicas De Investigación
Applications in Chemical Synthesis
Bis(2-hydroxyethyl)-1,1,2,2-D4-amine has been utilized in the synthesis of deuterium-labeled analogs of cyclophosphamide and its metabolites. These analogs are potential standards for quantitative analysis in human body fluids, leveraging stable isotope dilution-mass spectrometry. This application is crucial for accurate drug and metabolite quantification in pharmacokinetic studies (Griggs & Jarman, 1975).
Role in Catalysis
The compound finds relevance in catalysis, as evidenced by its involvement in boronic acid-catalyzed dehydrative condensation between carboxylic acids and amines. This process is pivotal in the synthesis of α-dipeptides, showcasing the compound's utility in peptide chemistry and drug development (Wang, Lu & Ishihara, 2018).
Material Science Applications
Bis(2-hydroxyethyl)-1,1,2,2-D4-amine is instrumental in the development of advanced materials. It is involved in the synthesis of polyimides with remarkable solubility and thermal stability, making it significant in the production of high-performance polymers for industrial applications. The introduction of fluorinated and other functional groups into these polymers highlights the compound's versatility in modifying material properties (Hsiao, Yang & Chen, 2000).
Implications in Supramolecular Chemistry
The compound contributes to the field of supramolecular chemistry through its involvement in the formation of three-dimensional framework structures. It acts as a structural component in the assembly of complex molecular architectures, offering insights into hydrogen bonding and molecular recognition processes (Glidewell et al., 2000).
Safety And Hazards
Direcciones Futuras
The depolymerization process of PET by glycolysis into BHET monomer is optimized in terms of reaction temperature and time, by carrying out the process under pressure to be faster for reducing the energy required . This presents a promising approach to enhancing the properties of biodegradable plastics and promoting sustainable packaging solutions .
Propiedades
IUPAC Name |
1,1,2,2-tetradeuterio-2-(2-hydroxyethylamino)ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2.ClH/c6-3-1-5-2-4-7;/h5-7H,1-4H2;1H/i1D2,3D2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJLOFJZWUDZJBX-HAFGEVJTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)NCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2-hydroxyethyl)-1,1,2,2-D4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-Methyl-3-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1434479.png)
![5-(Tert-butoxycarbonyl)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1434480.png)
![methyl 2-acetamido-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B1434481.png)

![9-Methyl-1,2,3,4,7,8,9,10-octahydropyrazino[1,2-b]indazole](/img/structure/B1434485.png)
![Dispiro[3.1.3(6).1(4)]decan-2-ylmethanol](/img/structure/B1434487.png)
![5,6,7,8-Tetrahydro-[1,6]naphthyridine-3-carboxylic acid ethyl ester dihydrochloride](/img/structure/B1434489.png)
![methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride](/img/structure/B1434490.png)
![4-Oxo-4,5-Dihydro-thieno[3,2-c]pyridine-2-carboxylic acid methyl ester](/img/structure/B1434491.png)
![N-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434495.png)
![N-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B1434496.png)

![3-Methyl-6-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1434501.png)